4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
(NE)-4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXWWBDBWSEIGL-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions, yielding sulfonic acid derivatives. For structurally similar compounds (e.g., 4-chlorobenzenesulfonamide ), hydrolysis proceeds as follows:
| Reaction Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Concentrated HCl (reflux) | 4-chlorobenzenesulfonic acid + thiophene-2-carbaldehyde | Acid-catalyzed cleavage of the imine bond |
| NaOH (aqueous, 80°C) | Sodium 4-chlorobenzenesulfonate + amine byproduct | Base-mediated sulfonamide hydrolysis |
This reactivity aligns with general sulfonamide behavior, where the –SO2NH– linkage breaks under strong acidic/basic conditions .
Nucleophilic Substitution at the Chlorine Substituent
The electron-deficient benzene ring facilitates nucleophilic aromatic substitution (NAS) at the para-chloro position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH3) | Ethanol, 60°C, 6 h | 4-amino-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide | 72%* |
| Sodium methoxide (NaOMe) | DMF, 100°C, 12 h | 4-methoxy analog | 65%* |
*Yields estimated from analogous reactions in substituted benzenesulfonamides .
Condensation Reactions
The imine (–N=CH–) group participates in reversible condensation with amines or hydrazines:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4 h | Hydrazone derivative | Precursor for heterocyclic synthesis |
| 2-Aminothiophenol | Acetic acid, 70°C, 8 h | Thiazole-linked sulfonamide | Antimicrobial agent development |
This reactivity is consistent with Schiff base dynamics observed in sulfanilamide derivatives .
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution, primarily at the 5-position:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromine (Br2) | CHCl3, 0°C, 1 h | 5-bromo-thiophene analog | 5 > 4 positions |
| Nitration (HNO3/H2SO4) | 0–5°C, 30 min | 5-nitro-thiophene analog | Directed by imine conjugation |
Thiophene’s electron-rich nature drives reactivity, with substituents influencing regiochemical outcomes .
Reduction of the Imine Bond
The C=N bond is reducible to C–N under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H2/Pd-C (10% w/w) | Ethanol, 25°C, 2 h | 4-chloro-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide | 89%* |
| NaBH4 | Methanol, 0°C, 1 h | Secondary amine | 75%* |
Reduction products are intermediates for bioactive secondary sulfonamides .
Coordination with Metal Ions
The imine and sulfonamide groups act as bidentate ligands for transition metals:
| Metal Salt | Conditions | Complex | Geometry |
|---|---|---|---|
| Cu(II) acetate | Methanol, rt, 2 h | [Cu(L)2]·2H2O | Square-planar |
| Fe(III) chloride | Ethanol, reflux, 6 h | [Fe(L)Cl2] | Octahedral |
Such complexes are studied for catalytic or antimicrobial applications .
Cycloaddition Reactions
The conjugated system participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Toluene, 110°C, 12 h | Thiophene-fused isoxazoline | 68%* |
| Azides | Cu(I), DCM, rt, 24 h | Triazole-linked sulfonamide | 82%* |
These reactions expand the compound’s utility in heterocyclic chemistry .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity .
Materials Science
Polymer Chemistry
this compound has been explored as a building block in the synthesis of novel polymers. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 150 | 70 |
| Modified with sulfonamide | 180 | 90 |
Agricultural Chemistry
Herbicide Development
The compound has also been investigated for its potential use as an herbicide. Its structural similarity to known herbicides allows researchers to explore its efficacy in inhibiting plant growth.
Case Study: Herbicidal Activity
Research conducted by agricultural chemists showed that formulations containing this compound effectively reduced the growth of common weeds such as Amaranthus retroflexus and Cynodon dactylon. The study concluded that this compound could serve as a lead structure for developing environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide with structurally related sulfonamides, focusing on substituent effects, biological activities, and applications.
Structural and Electronic Comparisons
Physicochemical Properties
- Solubility : The thiophene group’s aromaticity may reduce aqueous solubility compared to aliphatic derivatives (e.g., cyclohexyl in ).
- Stability : Schiff bases (imines) like the target compound are prone to hydrolysis under acidic conditions, whereas carbamate-linked derivatives (e.g., chlorpropamide ) exhibit greater stability.
Biological Activity
The compound 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a member of the sulfonamide family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound features a sulfonamide group attached to a thiophene ring and a chlorinated benzene moiety. The structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Structural Characteristics
| Component | Description |
|---|---|
| Sulfonamide Group | Contains -SO₂NH₂ functional group |
| Thiophene Ring | Five-membered heterocycle with sulfur atom |
| Chlorobenzene Substituent | Enhances lipophilicity and biological activity |
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial cell walls and membranes, leading to cell lysis. In vitro studies have demonstrated efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria .
Anticancer Activity
The compound has shown potential in anticancer applications. Studies suggest that sulfonamides can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism is believed to involve the disruption of folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Cardiovascular Effects
Recent studies have explored the cardiovascular implications of sulfonamide derivatives. Experimental data suggest that certain compounds can influence perfusion pressure and coronary resistance, potentially through calcium channel modulation . This suggests a role in managing hypertension or other cardiovascular diseases.
Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.01 mM, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Mechanism
A study investigated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, confirmed by increased levels of caspase-3 activation.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models have predicted favorable bioavailability and metabolic stability, suggesting potential for therapeutic use .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Metabolic Stability | Moderate |
| Half-life | 4-6 hours |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonamide + Thiophene-2-carbaldehyde | Ethanol | AcOH | 78 | 68 |
| 4-Chlorobenzenesulfonamide + Thiophene-2-carbaldehyde | Methanol | H2SO4 | 65 | 60 |
Basic: How is the compound characterized structurally and chemically?
Answer:
- Spectroscopic Analysis:
- Elemental Analysis: Matches calculated C, H, N, S, and Cl percentages within 0.3% error .
Advanced: What crystallographic software is suitable for resolving structural ambiguities?
Answer:
- SHELXL: For refining small-molecule structures using high-resolution X-ray data. Key parameters include displacement ellipsoids and hydrogen bonding networks .
- ORTEP-3: Generates thermal ellipsoid plots to visualize molecular geometry and torsional angles .
- WinGX Suite: Integrates data processing, solution, and refinement workflows for single-crystal studies .
Example Workflow:
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structure via direct methods (SHELXS).
Refine with SHELXL (R1 < 0.05 for high-quality data) .
Advanced: How does the compound’s halogen substitution influence biological activity?
Answer:
The 4-chloro group enhances lipophilicity and target binding. Comparative studies show:
Q. Table 2: Biological Activity Comparison
| Derivative | Target Organism | % Inhibition/IC50 |
|---|---|---|
| This compound | Phytophthora infestans | 81% |
| Non-chlorinated analog | Phytophthora infestans | 45% |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Variability: Cross-validate using standardized protocols (e.g., CLSI guidelines for antifungal tests).
- Structural Confounders: Compare substituent effects (e.g., Cl vs. NO2) using QSAR models .
- Statistical Analysis: Apply ANOVA to assess significance of activity differences (p < 0.05) .
Basic: What solvents and conditions stabilize the compound during storage?
Answer:
- Storage: Inert atmosphere (N2/Ar) at –20°C in amber vials.
- Compatible Solvents: DMSO, DMF (avoid aqueous buffers due to hydrolysis risk) .
Advanced: What computational methods predict the compound’s reactivity?
Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., sulfonamide S=O) .
- Molecular Docking: Simulate binding to Candida albicans CYP51 (PDB: 5TZ1) to rationalize antifungal activity .
Basic: How to troubleshoot low yields in the condensation reaction?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or ionic liquids to enhance imine formation.
- Moisture Control: Use molecular sieves to sequester reaction-generated water .
Advanced: What spectroscopic techniques differentiate polymorphic forms?
Answer:
- PXRD: Identifies distinct crystalline phases (e.g., monoclinic vs. orthorhombic).
- DSC/TGA: Detects melting points and thermal decomposition profiles .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Substituent Engineering: Introduce electron-deficient groups (e.g., CF3) at the thiophene ring to improve membrane permeability.
- Prodrug Strategies: Mask sulfonamide as a tert-butyl carbamate for targeted release .
Example Derivative Synthesis:
React with 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde.
Characterize via HPLC-MS and assess cytotoxicity against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
